![molecular formula C10H20ClNO2 B12986542 (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B12986542.png)
(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spirocyclic scaffold, which is a bicyclic structure where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include diethylaminosulfur trifluoride (DAST) for fluorination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination with DAST can yield difluoro derivatives .
Scientific Research Applications
(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other spirocyclic compounds.
Medicine: The compound’s unique structure and biological activity make it a valuable target for drug design and development.
Industry: While industrial applications are limited, the compound’s potential in medicinal chemistry could lead to future industrial uses.
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a potent antituberculosis agent.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but lacks the methoxy group at position 4.
3,9-Disubstituted-spiro[5.5]undecane derivatives: These compounds have different substituents at positions 3 and 9, leading to variations in their chemical and biological properties.
Uniqueness
(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is unique due to its specific substitution pattern and its potent biological activity as an MmpL3 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(4S)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10;/h9,11H,2-8H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
ADSBZZKIMLFGSK-FVGYRXGTSA-N |
Isomeric SMILES |
CO[C@H]1CCOC2(C1)CCNCC2.Cl |
Canonical SMILES |
COC1CCOC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


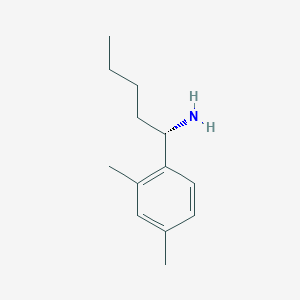
![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
![6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
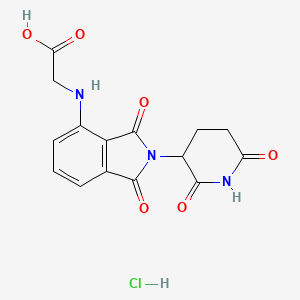
![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)

![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)
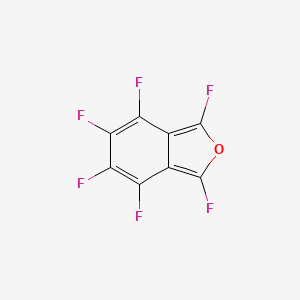

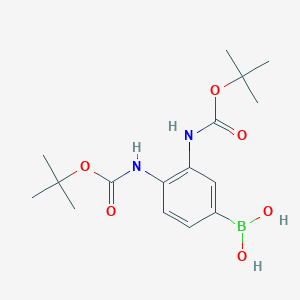
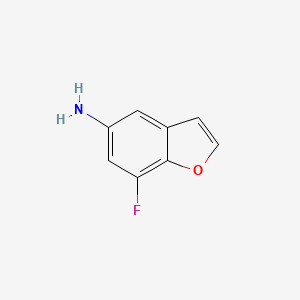

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)
